Thiourea, N-methyl-N'-tricyclo[3.3.1.13,7]dec-1-yl-
Overview
Description
Thiourea, N-methyl-N’-tricyclo[33113,7]dec-1-yl- is a specialized organosulfur compound Thiourea derivatives are known for their diverse applications in organic synthesis and biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-methyl-N’-tricyclo[3.3.1.13,7]dec-1-yl- typically involves the reaction of tricyclo[3.3.1.13,7]dec-1-ylamine with methyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-methyl-N’-tricyclo[3.3.1.13,7]dec-1-yl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl compounds, while reduction could produce amines.
Scientific Research Applications
Thiourea, N-methyl-N’-tricyclo[3.3.1.13,7]dec-1-yl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the fields of cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Thiourea, N-methyl-N’-tricyclo[3.3.1.13,7]dec-1-yl- exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, which lacks the tricyclic structure.
N-methylthiourea: Similar but without the tricyclic moiety.
Tricyclo[3.3.1.13,7]dec-1-ylamine: The amine precursor used in the synthesis.
Uniqueness
Thiourea, N-methyl-N’-tricyclo[3.3.1.13,7]dec-1-yl- is unique due to its tricyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other thiourea derivatives may not be as effective.
Properties
IUPAC Name |
1-(1-adamantyl)-3-methylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-13-11(15)14-12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDCSVRBKZFVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876987 | |
Record name | THIOUREA, N-METHYL-N'-TRICYCLO[3.3.1.1,3,7]DEC-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25444-83-1 | |
Record name | N-Methyl-N′-tricyclo[3.3.1.13,7]dec-1-ylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25444-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | THIOUREA, N-METHYL-N'-TRICYCLO[3.3.1.1,3,7]DEC-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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